molecular formula C20H16FN3 B12163431 N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B12163431
M. Wt: 317.4 g/mol
InChI Key: OBIGDXMARAAOSK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine is a synthetic organic compound that features a complex structure combining a fluorophenyl group, an indole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with Pyridine: The final step involves coupling the indole and fluorophenyl intermediates with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including receptors and enzymes.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

    Pharmacology: Researchers study its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceuticals or as a probe in chemical biology.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-1H-indol-3-yl)-(4-methylsulfanylphenyl)methyl]pyridin-2-amine
  • N-[(4-chlorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
  • N-[(4-bromophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine

Uniqueness

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity for certain targets compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16FN3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C20H16FN3/c21-15-10-8-14(9-11-15)20(24-19-7-3-4-12-22-19)17-13-23-18-6-2-1-5-16(17)18/h1-13,20,23H,(H,22,24)

InChI Key

OBIGDXMARAAOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4

Origin of Product

United States

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